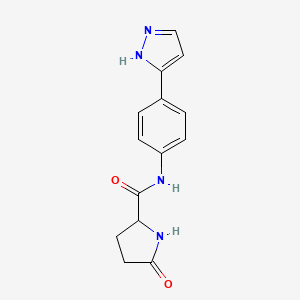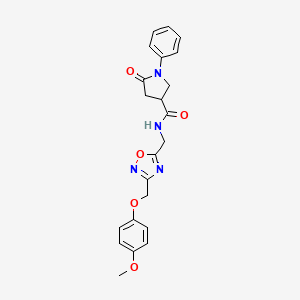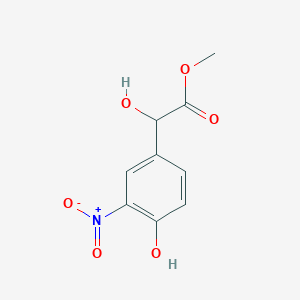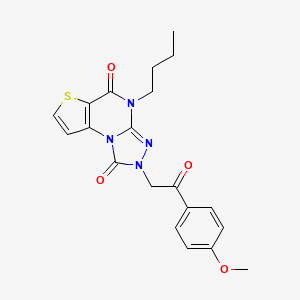![molecular formula C21H21N5O4 B2817780 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946303-38-4](/img/structure/B2817780.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H21N5O4 and its molecular weight is 407.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Antimicrobial Evaluation : Novel derivatives involving a similar urea structure have been synthesized and characterized for their potential antimicrobial properties. These compounds, including variants of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) urea, are prepared through complex condensation reactions and are evaluated for their antimicrobial effectiveness (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Biological Evaluation in Cancer Research
- Anticancer Agents : Compounds with a similar urea framework have been designed and synthesized for evaluation as anticancer agents. These derivatives demonstrate significant antiproliferative effects on various cancer cell lines, highlighting their potential in cancer treatment (Feng et al., 2020).
Phytochemical Research
- Phytochemical Isolation and Activity : Research involving similar dihydrobenzo[b][1,4]dioxin structures has led to the isolation of new phenolic compounds from plant sources. These compounds have shown significant activities in radical scavenging reactions, indicating their potential for antioxidant applications (Uddin et al., 2013).
Enzyme Inhibition and Pharmaceutical Applications
Enzyme Inhibition and Antimicrobial Activity : Similar urea derivatives have been synthesized and evaluated for various biological activities, including enzyme inhibition and antimicrobial effects. These compounds have been characterized and show promise in pharmaceutical applications (Kumar et al., 2013).
Novel Inhibitors and Biological Activity : Studies on isatin 1,2,3-triazoles, which are structurally related, have identified potent inhibitors against caspase-3, a crucial enzyme in apoptosis. This research contributes to the understanding of enzyme inhibition mechanisms and potential therapeutic applications (Jiang & Hansen, 2011).
Molecular Design and Organic Electronics
- Molecular Design for Organic Electronics : Research into phenanthroimidazole-functionalized molecules with a 2,3-dihydrobenzo[b][1,4]dioxin core has led to promising materials for non-doped blue organic light-emitting devices. These compounds exhibit efficient device performance due to specific molecular design features (Jayabharathi et al., 2018).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-13-22-19(12-20(23-13)28-2)24-14-3-5-15(6-4-14)25-21(27)26-16-7-8-17-18(11-16)30-10-9-29-17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24)(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUCJWGCOXBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine](/img/structure/B2817710.png)


![N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2817717.png)

